molecular formula C10H12Cl3NO B8391354 O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE CAS No. 1228284-78-3

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE

Cat. No.: B8391354
CAS No.: 1228284-78-3
M. Wt: 268.6 g/mol
InChI Key: YEYSNJKFDGOAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is a chemical compound with the molecular formula C10H12Cl3NO and a molecular weight of 268.6 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves several steps:

    Starting Material: 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime.

    Reaction with Acetic Acid and Sulphuric Acid: The starting material is dissolved in acetic acid, and sulphuric acid is added while maintaining the temperature at 20-23°C.

    Hydrogenation: Platinum on charcoal is added as a catalyst, and the mixture is hydrogenated under pressure.

    Neutralization and Extraction: The reaction mixture is neutralized with sodium hydroxide and extracted with tert-butyl methyl ether.

    Purification: The organic phase is washed with water and evaporated to obtain the crude product.

Chemical Reactions Analysis

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE undergoes various chemical reactions:

    Reduction: The compound can be reduced using hydrogen in the presence of a platinum catalyst.

    Substitution: It can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with biological pathways, leading to its effects on cellular processes.

Comparison with Similar Compounds

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is unique due to its specific structure and reactivity. Similar compounds include:

    N-Methyl-1,2-phenylenediamine: Used in the synthesis of benzimidazoles.

    MPTP hydrochloride: Known for its effects on the nervous system.

These compounds share some structural similarities but differ in their specific applications and reactivity.

Properties

CAS No.

1228284-78-3

Molecular Formula

C10H12Cl3NO

Molecular Weight

268.6 g/mol

IUPAC Name

N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine

InChI

InChI=1S/C10H12Cl3NO/c1-6(14-15-2)3-8-9(12)4-7(11)5-10(8)13/h4-6,14H,3H2,1-2H3

InChI Key

YEYSNJKFDGOAAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1Cl)Cl)Cl)NOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime prepared as described in example P3 (54.2 g; assay 98.4%; 0.20 mol) in acetic acid (115 g; 1.92 mol) was added sulphuric acid (22.5 g; assay 96%; 0.22 mol) at such a rate that the mixture could be kept at 20-23° C. Platinum on charcoal (5.9 g; Evonik F101 N/W 5%, water wet; assay 2.32% Pt) was added. The resulting mixture was transferred to an autoclave, which then was sealed and pressurized with hydrogen (0.8 MPa). The agitator of the autoclave was started and hydrogen pressure is maintained at 0.8 MPa. When no more hydrogen is consumed (usually after 5 hours), hydrogenation was interrupted by stopping agitation. Pressure was released and the atmosphere in the autoclave changed to nitrogen. The hydrogenation mixture was filtered in order to remove the heterogenous catalyst. To the filtrate was added water (220 g) and a pH-probe was mounted. Aqueous sodium hydroxide (304 g; assay 30%; 2.28 mol) was fed until pH is above 9. The resulting mixture was extracted with tert-butyl methyl ether (300 ml). Phases were allowed to separate. The (lower) aqueous phase was separated and discarded. The organic phase was washed with water (2×250 g) and evaporated to dryness. Crude O-Methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (53.0 g; assay 93.7%; yield 92.4%) was obtained as clear oil.
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Synthesis routes and methods II

Procedure details

To a stirred solution of crude 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime prepared as described in example P4, (12.3 g, 0.046 mol) in acetic acid (120 ml), sodium cyanoborohydride (6.1 g, 0.097 mol) was added portionwise at 12 to 15° C. The reaction mass was stirred at ambient temperature for 18 hours. TLC confirmed the completion of reaction, then solvent was evaporated under reduced pressure (co-evaporation with toluene twice). The resulting residue was poured on to 1 N sodium hydroxide solution (150 ml) and extracted with dichloromethane (2×100 ml). The combined organic layer was washed with water (2×100 ml) followed by drying over anhydrous sodium sulfate before evaporating the solvent to afford crude O-Methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (12.3 g, 100%).
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1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime
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Synthesis routes and methods III

Procedure details

To 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime prepared as described in example P4 (53.9 g; assay 99%; 0.20 mol) in methanol (100 g) was added hydrogen chloride gas (22.0 g; 0.60 mol), whereas internal temperature in maintained at 20-30° C. by external cooling. A colourless suspension was obtained. The reaction mixture was cooled to 15° C. and triethylamino borane (borane triethylamine complex; 27.6 g; assay 96%; 0.23 mol) was dosed in during 60 min maintaining internal temperature at 15° C. The reaction mass was stirred for another 2 hours allowing the mixture to warm to ambient temperature. Thereafter almost no starting material can be detected by HPLC. The reaction mixture was then added to preheated (85° C.) water (126 g) during 30 min. A steady stream of gas was evolved; at the same time solvent was distilled. Heating was continued and the temperature maintained at 85-90° C. for another 1 hour. Finally gas was no longer produced. The resulting mixture was cooled to 20-25° C. Sodium hydroxide (30% aqueous solution; 56.5 g; 0.42 mol) was carefully added in order to bring pH to 7.2-7.7. The resulting mixture was extracted with tert-butyl methyl ether (125 ml). Phases were allowed to separate. The (lower) aqueous phase was split of. The (upper) organic phase was washed with water (2×100 g) and evaporated. Crude O-Methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (53.9 g; assay 97.8%; yield 98.0%) was obtained as clear oil.
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